molecular formula C36H28O2P2 B12814917 6,6'-Bis(diphenylphosphaneyl)-[1,1'-biphenyl]-2,2'-diol

6,6'-Bis(diphenylphosphaneyl)-[1,1'-biphenyl]-2,2'-diol

Cat. No.: B12814917
M. Wt: 554.6 g/mol
InChI Key: QCLYZBMPHPUHJG-UHFFFAOYSA-N
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Description

6,6’-Bis(diphenylphosphaneyl)-[1,1’-biphenyl]-2,2’-diol is a compound known for its unique structure and properties. It is a biphenyl derivative with two diphenylphosphine groups and two hydroxyl groups attached to the biphenyl core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Bis(diphenylphosphaneyl)-[1,1’-biphenyl]-2,2’-diol typically involves the reaction of 2,2’-dihydroxy-1,1’-biphenyl with diphenylphosphine chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of the inert atmosphere to prevent oxidation and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

6,6’-Bis(diphenylphosphaneyl)-[1,1’-biphenyl]-2,2’-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Ethers or esters, depending on the substituent.

    Complexation: Metal-phosphine complexes

Scientific Research Applications

6,6’-Bis(diphenylphosphaneyl)-[1,1’-biphenyl]-2,2’-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6,6’-Bis(diphenylphosphaneyl)-[1,1’-biphenyl]-2,2’-diol exerts its effects is primarily through its ability to form stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The biphenyl core provides a rigid framework, while the phosphine groups offer strong coordination to the metal center, enhancing the stability and reactivity of the complex .

Properties

Molecular Formula

C36H28O2P2

Molecular Weight

554.6 g/mol

IUPAC Name

3-diphenylphosphanyl-2-(2-diphenylphosphanyl-6-hydroxyphenyl)phenol

InChI

InChI=1S/C36H28O2P2/c37-31-23-13-25-33(39(27-15-5-1-6-16-27)28-17-7-2-8-18-28)35(31)36-32(38)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26,37-38H

InChI Key

QCLYZBMPHPUHJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)O)O

Origin of Product

United States

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